molecular formula C15H26Si2 B14236434 Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- CAS No. 528577-22-2

Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-

Cat. No.: B14236434
CAS No.: 528577-22-2
M. Wt: 262.54 g/mol
InChI Key: CYTNFDBTQUAYIR-UHFFFAOYSA-N
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Description

Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- is a chemical compound with the molecular formula C15H26Si2 and a molecular weight of 262.542 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- typically involves the reaction of 5-(2-propenyl)-1,3-phenylene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl- involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl groups can form strong bonds with oxygen and nitrogen atoms, making it useful in the stabilization of reactive intermediates in chemical reactions. The compound can also act as a hydride donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules .

Properties

CAS No.

528577-22-2

Molecular Formula

C15H26Si2

Molecular Weight

262.54 g/mol

IUPAC Name

trimethyl-(3-prop-2-enyl-5-trimethylsilylphenyl)silane

InChI

InChI=1S/C15H26Si2/c1-8-9-13-10-14(16(2,3)4)12-15(11-13)17(5,6)7/h8,10-12H,1,9H2,2-7H3

InChI Key

CYTNFDBTQUAYIR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC(=CC(=C1)CC=C)[Si](C)(C)C

Origin of Product

United States

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